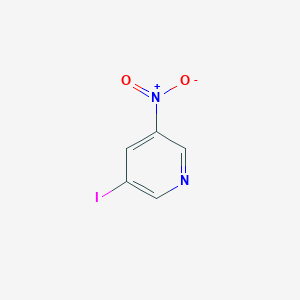
6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the reaction of ethylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with various reagents to introduce the triazine ring, often using cyanuric chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in methanol.
Substitution: Cyanuric chloride, in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions include various substituted imidazole and triazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazine ring is known to interact with nucleophilic sites on enzymes, while the imidazole ring can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHANOL
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE
Uniqueness
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its dual-ring structure, which imparts a combination of chemical properties from both imidazole and triazine rings. This dual functionality allows it to participate in a broader range of reactions and makes it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
50729-78-7 |
|---|---|
Formule moléculaire |
C11H17N7 |
Poids moléculaire |
247.30 g/mol |
Nom IUPAC |
6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17) |
Clé InChI |
QKCRGKWVRITBFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



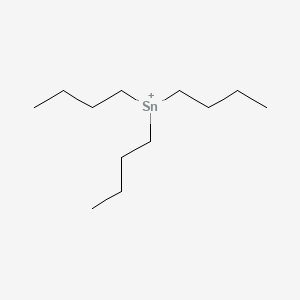

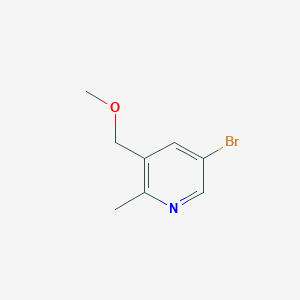

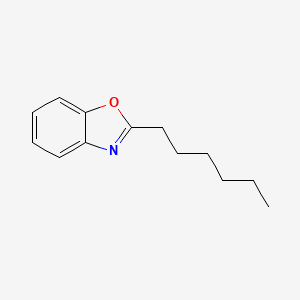
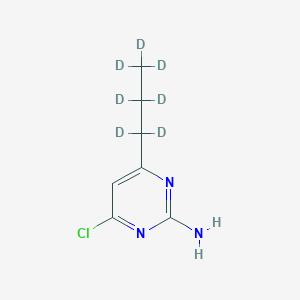
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
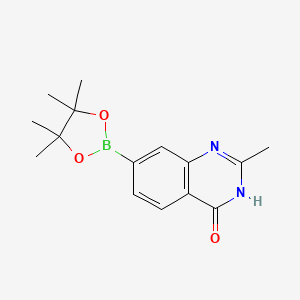
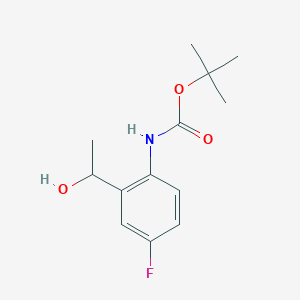

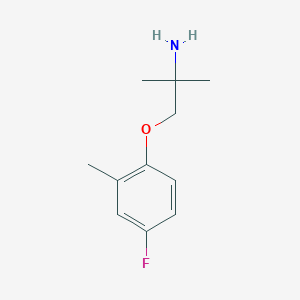
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
